molecular formula C16H18N2OS B6449724 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 2640888-74-8

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No. B6449724
CAS RN: 2640888-74-8
M. Wt: 286.4 g/mol
InChI Key: DGJBZMAVGWFCLI-UHFFFAOYSA-N
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Description

The compound “3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one” belongs to a class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-benzyl-2-substituted amino-quinazolin-4(3H)-ones have been synthesized by reacting the amino group of 3-benzyl-2-hydrazino quinazolin-4(3H)-one with a variety of aldehydes and ketones .

Scientific Research Applications

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential in a variety of scientific research applications. This molecule has been studied for its ability to interact with and modulate a variety of biological systems, including enzymes, receptors, and transcription factors. This molecule has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments. For example, this molecule has been used to study the regulation of gene expression, the regulation of cell cycle progression, and the inhibition of protein-protein interactions.

Mechanism of Action

Target of Action

Similar compounds, such as 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5h)-one, have been shown to selectively inhibit the cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Related compounds have been shown to bind in the primary binding site of the cox-2 enzyme . The C-2 para -SO2Me substituent inserts into the 2° pocket present in the COX-2 enzyme . This interaction inhibits the enzyme’s activity, reducing the production of prostanoids and thereby alleviating inflammation and pain.

Advantages and Limitations for Lab Experiments

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has a variety of advantages and limitations for use in laboratory experiments. One advantage is that this molecule is relatively stable and can be synthesized in a variety of ways. This molecule is also relatively small, which makes it easy to handle and store. However, this molecule is also relatively expensive, and its biochemical and physiological effects are still not fully understood.

Future Directions

There are a variety of future directions for 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one. One potential direction is to further study the biochemical and physiological effects of this molecule, in order to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to develop more efficient methods of synthesis, in order to reduce the cost of this molecule. Finally, this molecule could also be studied for its potential in drug development, as it has been found to have a variety of biochemical and physiological effects.

Synthesis Methods

3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been synthesized in a variety of ways. The most common method is the reaction of 2-bromo-3-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one with benzyl bromide in the presence of anhydrous potassium carbonate. This reaction results in the formation of the desired product in high yields. Other methods of synthesis, such as the reaction of 2-bromo-3-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one with benzyl bromide and dimethyl sulfoxide, have also been reported.

properties

IUPAC Name

3-benzyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJBZMAVGWFCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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